Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
Description
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate (CAS: sc-344914) is a synthetic organosulfur compound characterized by a cyanocarbonimidodithioate core (-N=C(SMe)-S-) linked to a 2-(2-methylphenoxy)ethyl substituent . This structure combines a dithioate functional group with a phenoxyethyl moiety, which may confer unique physicochemical and biological properties. The compound is commercially available for research purposes, with applications hypothesized in agrochemical or pharmaceutical development due to its structural resemblance to pesticidal and bioactive molecules .
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2-(2-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-5-3-4-6-11(10)15-7-8-17-12(16-2)14-9-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
DTQDLVPKVFZRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC(=NC#N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with cyanogen bromide and a thiol to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Medical Research: Investigated for its potential therapeutic effects and as a tool for drug discovery.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is compared with structurally analogous compounds from three categories: (1) cyanocarbonimidodithioate derivatives, (2) phenoxyethyl-substituted molecules, and (3) iminoacetate-based analogs.
Cyanocarbonimidodithioate Derivatives
| Compound Name | Substituent | Key Differences | Potential Applications |
|---|---|---|---|
| This compound | 2-(2-methylphenoxy)ethyl | Ethyl linker, methylphenoxy group | Agrochemical research |
| [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate | 2,6-dichlorophenoxymethyl | Chlorinated aryl, shorter methyl linker | Pesticidal activity |
- Structural Impact: The ethyl linker in the target compound may enhance conformational flexibility compared to the shorter methyl chain in [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate . The 2-methylphenoxy group (vs.
- Biological Relevance: Chlorinated analogs (e.g., ) are often associated with higher pesticidal potency due to increased electrophilicity and membrane permeability, whereas the methylphenoxy group in the target compound may reduce toxicity profiles .
Phenoxyethyl-Substituted Compounds
Compounds with phenoxyethyl motifs, such as 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid], share the 2-methylphenoxy moiety but differ in core functional groups :
- Functional Group Contrast: The target compound’s cyanocarbonimidodithioate group (-N=C(SMe)-S-) replaces the hydroxyiminoacetate group (-C(=NOH)COO-) in 490-M16. This substitution introduces sulfur atoms, which may enhance metal-binding capacity or redox activity .
- Synthetic Pathways: While 490-M18 is derived from (methoxyimino)acetate precursors via hydroxylation, the target compound likely involves thiolation or thiourea intermediates to install the dithioate group .
Iminoacetate-Based Analogs
Compounds like 490-M19 ({[(2E)-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetyl]amino}acetic acid) share structural motifs but diverge in reactivity :
| Property | This compound | 490-M19 |
|---|---|---|
| Core Functional Group | Cyanocarbonimidodithioate | Methoxyiminoacetate |
| Solubility | Likely higher lipophilicity due to dithioate | More polar (carboxylic acid) |
| Stability | Susceptible to hydrolysis (S–C bonds) | Stable under physiological pH |
- Pharmacokinetics : The dithioate group in the target compound may confer faster metabolic clearance via glutathione conjugation compared to the carboxylic acid in 490-M19 .
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis is less documented than iminoacetate derivatives, suggesting challenges in dithioate group stabilization during reactions .
- Toxicity Profiles : Unlike chlorinated analogs (), the absence of halogens in the target compound may reduce ecotoxicological risks but limit pesticidal broad-spectrum activity .
- Thermodynamic Stability: Computational studies (unreferenced in evidence) hypothesize that the ethylphenoxy group improves thermal stability compared to methyl-linked derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
